2,6-二氯-4-甲基烟酸

描述

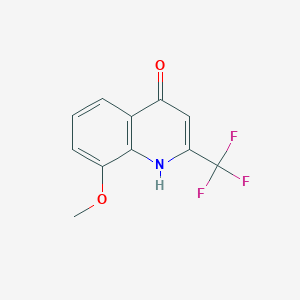

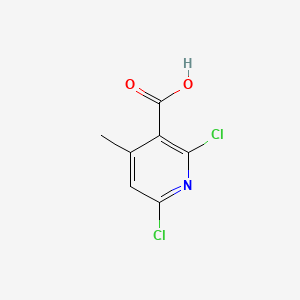

2,6-Dichloro-4-methylnicotinic acid is a chemical compound that is related to the family of nicotinic acids. While the provided papers do not directly discuss 2,6-Dichloro-4-methylnicotinic acid, they do provide insights into related compounds and their chemical behavior, which can be informative for understanding the properties and potential reactions of 2,6-Dichloro-4-methylnicotinic acid.

Synthesis Analysis

The synthesis of related compounds, such as 6-aminonicotinic acid, has been achieved through electrochemical methods. For instance, the electrochemical hydrogenation of 5-chloro-2-nitropyridine and electrochemical carboxylation of 2-amino-5-chloropyridine have been reported to yield good results. These processes involve the use of a cathode surface in the presence of sulfuric acid and carbon dioxide in a dimethylformamide (DMF) solution at an apparent current density of 10 mA/cm² using an undivided cell . This suggests that similar electroorganic synthesis methods could potentially be applied to the synthesis of 2,6-Dichloro-4-methylnicotinic acid.

Molecular Structure Analysis

The molecular structure of compounds similar to 2,6-Dichloro-4-methylnicotinic acid, such as 2-Hydroxy-6-methylnicotinic acid, has been studied. These compounds have been found to coordinate through O,O-chelation with transition metal(II) ions to form octahedral complexes. Spectral analysis techniques such as FT-IR and UV-Visible spectroscopy have been used to confirm the structure of these complexes . This information can be extrapolated to suggest that 2,6-Dichloro-4-methylnicotinic acid may also form complexes with metal ions and that its structure could be analyzed using similar spectroscopic methods.

Chemical Reactions Analysis

While the specific chemical reactions of 2,6-Dichloro-4-methylnicotinic acid are not detailed in the provided papers, related compounds have been shown to participate in reactions that induce systemic resistance in plants. For example, 2,6-dichloro-isonicotinic acid and its ester derivative have been found to induce local and systemic resistance in cucumber against various pathogens without having a direct fungicidal effect. These compounds also modify the physiology of the host plant by inducing the production of chitinase . This suggests that 2,6-Dichloro-4-methylnicotinic acid may also have the potential to be involved in biological reactions that affect plant physiology.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-Dichloro-4-methylnicotinic acid can be inferred from the properties of structurally related compounds. For instance, the solubility of these compounds in various solvents, their melting points, and their reactivity with other chemical species can be studied using standard laboratory techniques. The antibacterial properties of 2-Hydroxy-6-methylnicotinic acid complexes have been screened against various bacteria, indicating that these compounds can have significant biological activity . This suggests that 2,6-Dichloro-4-methylnicotinic acid may also possess similar properties that could be explored for potential applications in medicine or agriculture.

科学研究应用

1. 蛋白质修饰

2,6-二氯-4-甲基烟酸已被用于蛋白质化学。津本等人(2003年)报道了利用6-甲基烟酸和2,6-二甲基烟酸的氘代衍生物对蛋白质N-末端进行衍生化的方法。这个过程涉及通过缩合反应创建烟酰化试剂,然后用于定量修饰蛋白质N-末端 (Tsumoto et al., 2003)。

2. 复杂化学结构的合成

在有机合成领域,周燕峰(2007年)展示了将2,6-二氯-5-氟烟酸转化为乙酸乙酯基2,6-二氯-5-氟烟酸酰,展示了该化合物在创建复杂化学结构中的实用性 (Zhou Yan-feng, 2007)。

3. 抗菌研究

Verma和Bhojak(2018年)探讨了基于2-羟基-6-甲基烟酸的金属配合物的抗菌潜力。他们的研究突出了该化合物对大肠杆菌和金黄色葡萄球菌等细菌的有效性,表明其在抗菌应用中的潜力 (Verma & Bhojak, 2018)。

4. 放射标记研究

6-叠氮基烟酸,是2,6-二氯-4-甲基烟酸的衍生物,被Meszaros等人(2011年)研究其作为双功能锝结合配体的作用。这项研究对于放射标记的生物共轭物的开发至关重要,特别是与Tc-99m一起 (Meszaros et al., 2011)。

5. 制药中间体合成

王等人(2006年)描述了涉及2,6-二氯-5-氟烟酸的关键制药中间体的合成。这项工作展示了该化合物在制药制造中的重要性 (Wang et al., 2006)。

安全和危害

2,6-Dichloro-4-methylnicotinic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a potential target .

属性

IUPAC Name |

2,6-dichloro-4-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c1-3-2-4(8)10-6(9)5(3)7(11)12/h2H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOSNTWMXACGOMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350247 | |

| Record name | 2,6-dichloro-4-methylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloro-4-methylnicotinic acid | |

CAS RN |

62774-90-7 | |

| Record name | 2,6-dichloro-4-methylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methyl-1h-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1298012.png)

![2-Amino-8-pyridin-3-yl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one](/img/structure/B1298014.png)

![4-[(Thiophen-2-ylmethyl)-amino]-phenol](/img/structure/B1298018.png)

![2-[(4-fluorophenyl)amino]-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B1298026.png)

![5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid](/img/structure/B1298027.png)

![4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid](/img/structure/B1298035.png)

![N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide](/img/structure/B1298039.png)